molecular formula C22H16F2N4O2 B2703596 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921563-98-6

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2703596
CAS RN: 921563-98-6
M. Wt: 406.393
InChI Key: UAOLUPNIFXKKQS-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a chemical compound with the molecular formula C22H16F2N4O2 . It has a molecular weight of 406.393 . This compound is used in scientific research and has unique properties that enable its application in various fields, including drug discovery, molecular biology, and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure and bond lengths can be determined using crystallographic analysis and DFT optimized structure calculation .

Scientific Research Applications

Inhibitory Activity on Transcription Factors

Research has shown that similar compounds to 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide exhibit inhibitory activities on transcription factors such as NF-kappaB and AP-1. These transcription factors are involved in the regulation of various cellular processes, including inflammation and immune responses. The structure-activity relationship studies of these compounds have been a focus to improve their potential oral bioavailability, especially concerning the substitutions on the pyrimidine ring (Palanki et al., 2000).

Histone Deacetylase Inhibition

Another research application of compounds structurally similar to the one involves histone deacetylase (HDAC) inhibition. These compounds can block cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs. They show selectivity in inhibiting HDACs, which are crucial for regulating gene expression and cellular function (Zhou et al., 2008).

Metabolism in Clinical Trials

Compounds with a similar structure have been studied for their metabolism in clinical trials, especially in the treatment of chronic myelogenous leukemia. Understanding the metabolites of these compounds in human plasma, urine, and feces provides insights into their metabolic pathways and potential therapeutic applications (Gong et al., 2010).

Electrophoretic Separation

The separation and analysis of related substances to 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide, such as imatinib mesylate, have been achieved using nonaqueous capillary electrophoresis. This method is significant for quality control in pharmaceuticals (Ye et al., 2012).

Potassium Channel Openers for Epilepsy Treatment

A series of compounds, including those structurally related to the subject compound, have been identified as KCNQ2/Q3 potassium channel openers. They are active in animal models of epilepsy and pain, indicating potential applications in treating these conditions (Amato et al., 2011).

properties

IUPAC Name

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLUPNIFXKKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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